molecular formula C23H23FN4O3S B6496788 ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492456-05-0

ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6496788
CAS No.: 492456-05-0
M. Wt: 454.5 g/mol
InChI Key: QKUFRJHTOWEMHR-WOJGMQOQSA-N
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Description

Ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes a substituted pyrazole ring at the 2-position (via a methylidene linker), a 4-fluorophenyl group at the 5-position, and an ethyl ester moiety at the 6-position. The (2E)-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties.

Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The pyrazole substituent in this compound may enhance binding specificity, as pyrazole-containing molecules are known for their role in kinase inhibition and antimicrobial activity . The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, common strategies in drug design .

Synthesis typically involves condensation of a thioxo-pyrimidine precursor with an aldehyde (e.g., 1-ethyl-3-methylpyrazole-4-carbaldehyde) under acidic conditions, followed by cyclization and esterification, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-5-27-12-16(13(3)26-27)11-18-21(29)28-20(15-7-9-17(24)10-8-15)19(22(30)31-6-2)14(4)25-23(28)32-18/h7-12,20H,5-6H2,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUFRJHTOWEMHR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Crystallographic Insights :

  • The pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a puckered conformation, as observed in (flattened boat conformation, C5 deviation: 0.224 Å) .
  • Dihedral angles between the thiazolo[3,2-a]pyrimidine core and aryl substituents vary significantly:
    • 80.94° for the trimethoxybenzylidene analogue vs. smaller angles in fluorophenyl derivatives (inferred from ).
  • Hydrogen-bonding patterns (e.g., C–H···O in ) dictate crystal packing, with electron-withdrawing groups (e.g., fluorine) reducing H-bond donor capacity compared to methoxy groups .

Pharmacological and Physicochemical Properties

  • Bioactivity : Pyrimidine-thiazole hybrids exhibit antimicrobial, anticancer, and anti-inflammatory activities. The pyrazole moiety in the target compound may confer kinase inhibition, as seen in related structures .
  • Solubility : The ethyl ester at the 6-position balances lipophilicity, whereas sulfonamide () or trimethoxy () groups improve aqueous solubility .

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